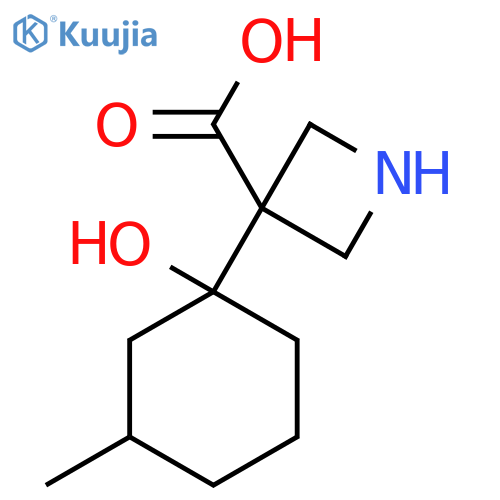Cas no 2172049-61-3 (3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid)

2172049-61-3 structure
商品名:3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid
- EN300-1632233
- 2172049-61-3
-
- インチ: 1S/C11H19NO3/c1-8-3-2-4-11(15,5-8)10(9(13)14)6-12-7-10/h8,12,15H,2-7H2,1H3,(H,13,14)
- InChIKey: MNJVRVBTFZJPPR-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCC(C)C1)C1(C(=O)O)CNC1
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632233-1.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1632233-5.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1632233-2.5g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 2.5g |
$2100.0 | 2023-06-04 | ||
| Enamine | EN300-1632233-0.1g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1632233-250mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1632233-10000mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 10000mg |
$3007.0 | 2023-09-22 | ||
| Enamine | EN300-1632233-100mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 100mg |
$615.0 | 2023-09-22 | ||
| Enamine | EN300-1632233-5000mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 5000mg |
$2028.0 | 2023-09-22 | ||
| Enamine | EN300-1632233-0.25g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1632233-10.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 10g |
$4606.0 | 2023-06-04 |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 関連文献
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
2172049-61-3 (3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
